molecular formula C15H23ClN2O3S B12299229 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride

4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride

Cat. No.: B12299229
M. Wt: 346.9 g/mol
InChI Key: JLJPEQFIDCUEEA-UHFFFAOYSA-N
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Description

4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spirocyclic scaffold, which is a combination of a flexible aliphatic structure with limited degrees of freedom. This structural feature makes it a privileged scaffold in medicinal chemistry, often used in the design of drug-like molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO₃H) and olefin metathesis reactions using Grubbs catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for large-scale production would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azide derivatives, while oxidation can yield ketones or carboxylic acids .

Scientific Research Applications

4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is unique due to its tosyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound in synthetic chemistry and drug design .

Properties

Molecular Formula

C15H23ClN2O3S

Molecular Weight

346.9 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C15H22N2O3S.ClH/c1-13-2-4-14(5-3-13)21(18,19)17-10-11-20-15(12-17)6-8-16-9-7-15;/h2-5,16H,6-12H2,1H3;1H

InChI Key

JLJPEQFIDCUEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCNCC3.Cl

Origin of Product

United States

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